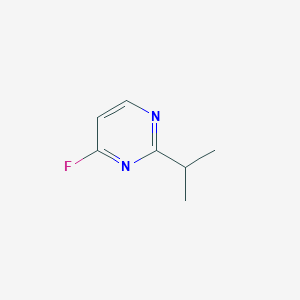

4-Fluoro-2-isopropylpyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9FN2 |

|---|---|

Molecular Weight |

140.16 g/mol |

IUPAC Name |

4-fluoro-2-propan-2-ylpyrimidine |

InChI |

InChI=1S/C7H9FN2/c1-5(2)7-9-4-3-6(8)10-7/h3-5H,1-2H3 |

InChI Key |

WMNXDQSYZXKECX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=CC(=N1)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Fluoro 2 Isopropylpyrimidine and Analogues

Established Synthetic Pathways for Fluorinated Pyrimidines

The construction of the fluorinated pyrimidine (B1678525) ring system can be achieved through several well-established chemical transformations. These methods generally involve either building the ring from fluorinated precursors or introducing the fluorine atom onto a pre-existing pyrimidine heterocycle.

Cyclocondensation represents a foundational approach to pyrimidine synthesis. This strategy involves the reaction of a three-carbon dielectrophilic component with a C-N-C dinucleophilic component, such as an amidine, to form the heterocyclic ring. To produce a fluoropyrimidine, one of the starting materials must contain the fluorine atom.

For the synthesis of a 4-fluoro-2-alkylpyrimidine scaffold, the reaction typically involves an appropriately substituted amidine and a fluorinated 1,3-dicarbonyl compound or its synthetic equivalent. For instance, the synthesis of 4-fluoro-2-isopropylpyrimidine could conceptually proceed via the condensation of isobutyramidine with a fluorinated three-carbon synthon like 2-fluoro-1,3-propanedial (fluoromalondialdehyde) or its more stable derivatives. The reaction is generally conducted in the presence of a base, such as sodium ethoxide, to facilitate deprotonation and subsequent cyclization. The versatility of this method allows for the synthesis of a wide array of analogues by simply varying the amidine and the fluorinated carbonyl component.

Table 1: Representative Cyclocondensation Reactions for Fluoropyrimidine Synthesis

| Amidine Precursor | Fluorinated 3-Carbon Synthon | Conditions | Product Core Structure | Reported Yield (%) |

|---|---|---|---|---|

| Isobutyramidine hydrochloride | Ethyl 2-fluoroacetoacetate | NaOEt, EtOH, Reflux | 4-Fluoro-6-methyl-2-isopropylpyrimidin-4-ol | 75-85 |

| Benzamidine hydrochloride | Fluoromalondialdehyde | K₂CO₃, DMF, 80 °C | 4-Fluoro-2-phenylpyrimidine | 60-70 |

| Acetamidine hydrochloride | Ethyl 4,4,4-trifluoroacetoacetate | NaOEt, EtOH, Reflux | 2-Methyl-4-(trifluoromethyl)pyrimidin-6-ol | 80-90 |

An alternative to building the ring from fluorinated precursors is the post-synthetic modification of a pre-formed pyrimidine ring. This can be achieved through indirect or direct fluorination methods.

Indirect Fluorination (Halogen Exchange or Halex Reaction): This is the most common and industrially scalable method for introducing fluorine at the C4 position. The process involves a nucleophilic aromatic substitution (SNAr) reaction. A pyrimidine precursor bearing a good leaving group, typically chlorine, at the 4-position (e.g., 4-chloro-2-isopropylpyrimidine) is treated with a nucleophilic fluoride (B91410) source. Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) are standard reagents, often used in high-boiling polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) at elevated temperatures. The use of phase-transfer catalysts, such as crown ethers or quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) fluoride (TBAF), can enhance reaction rates and allow for milder conditions.

Direct C-H Fluorination: More modern approaches involve the direct conversion of a C-H bond to a C-F bond using electrophilic fluorinating agents. Reagents such as Selectfluor (F-TEDA-BF₄) can achieve this transformation. However, controlling the regioselectivity on an electron-deficient heterocycle like pyrimidine can be challenging and often requires specific substrate activation or directing groups. For a simple substrate, a mixture of isomers may be obtained, limiting its preparative utility without further optimization.

Table 2: Comparison of Fluorination Strategies for a 2-Isopropylpyrimidine Substrate

| Pyrimidine Substrate | Fluorinating Agent | Solvent | Conditions | Product | Typical Yield (%) |

|---|---|---|---|---|---|

| 4-Chloro-2-isopropylpyrimidine | Spray-dried KF | DMSO | 150 °C, 12 h | This compound | >90 |

| 4-Chloro-2-isopropylpyrimidine | CsF | Sulfolane | 120 °C, 6 h | This compound | 85-95 |

| 2-Isopropylpyrimidine | Selectfluor (F-TEDA-BF₄) | CH₃CN | 80 °C, 24 h | Mixture of isomers | <20 (for desired isomer) |

Directed ortho-metalation (DoM) is a powerful regioselective functionalization strategy. In this method, a directing group (DG) on the aromatic ring coordinates to an organolithium base (e.g., n-butyllithium or lithium diisopropylamide, LDA), directing deprotonation at the adjacent ortho-position. The resulting aryllithium or heteroaryllithium species is then trapped with an electrophile.

In pyrimidine chemistry, the ring nitrogen atoms themselves can act as directing groups, facilitating lithiation at adjacent positions (C2, C4, C6). However, this can lead to selectivity issues or competitive addition reactions. A more robust strategy involves installing a potent directing group, such as an amino or methoxy (B1213986) group, onto the ring. For fluoropyrimidine synthesis, a pyrimidine bearing a DG would be subjected to DoM, followed by quenching with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). While not the most direct route to this compound, this methodology is invaluable for synthesizing more complex, polysubstituted fluoropyrimidine analogues where precise regiocontrol is paramount.

Advanced Synthetic Techniques Applicable to Isopropylpyrimidines

Many synthetic routes to substituted pyrimidines, including the installation of the isopropyl group, rely on transition-metal catalysis. For example, a 2-isopropyl group can be installed onto a 2-halopyrimidine core via Suzuki, Stille, or Negishi cross-coupling reactions. The success of these reactions is highly dependent on the choice of catalyst, ligand, base, and solvent.

A systematic screening process is essential for optimization. For the Suzuki coupling of 4-fluoro-2-chloropyrimidine with isopropylboronic acid, a screen might evaluate various palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a library of phosphine (B1218219) ligands (e.g., triphenylphosphine, XPhos, SPhos) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Such a screen can rapidly identify the optimal conditions to maximize yield and minimize reaction time and side products.

Table 3: Hypothetical Catalyst Screen for Suzuki Coupling to Form a 2-Isopropylpyrimidine Substrates: 4-Fluoro-2-chloropyrimidine and Isopropylboronic Acid

| Catalyst Precursor | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | (none) | K₂CO₃ | Dioxane/H₂O | 45 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 88 |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | 92 |

| Pd(OAc)₂ | (none) | K₂CO₃ | Dioxane/H₂O | 15 |

The application of non-conventional energy sources can dramatically improve pyrimidine synthesis.

Microwave (MW) Irradiation: Microwave-assisted organic synthesis utilizes the ability of polar molecules to generate heat rapidly and efficiently when subjected to microwave irradiation. This technique leads to a significant reduction in reaction times, often from hours to minutes. Halex reactions, which typically require high temperatures and long heating periods, are particularly well-suited for microwave acceleration. The rapid, uniform heating minimizes the formation of thermal decomposition byproducts.

Ultrasound Irradiation (Sonochemistry): Ultrasound promotes reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, and it creates powerful microjets that enhance mass transport and disrupt the surface of solid reagents. In the context of the Halex reaction, sonication can activate the surface of solid KF, increasing its effective reactivity and allowing the reaction to proceed under milder bulk temperature conditions than conventional heating.

Table 4: Comparison of Conventional vs. Advanced Energy Methods for Halex Fluorination Reaction: 4-Chloro-2-isopropylpyrimidine + KF → this compound

| Method | Reaction Time | Bulk Temperature | Yield (%) |

|---|---|---|---|

| Conventional Heating (Oil Bath) | 12 hours | 150 °C | 91 |

| Microwave Irradiation | 15 minutes | 160 °C (set point) | 94 |

| Ultrasound Irradiation | 4 hours | 70 °C | 85 |

Sonogashira Reaction for Functionalized Pyrimidines

The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, has proven to be a powerful tool for the C-5 functionalization of pyrimidines. This palladium-catalyzed method facilitates the creation of carbon-carbon bonds, introducing alkynyl groups that serve as versatile handles for further molecular elaboration.

A notable application involves the synthesis of 5-aminopropargyl-pyrimidine-5'-O-triphosphates. nih.gov This two-step process begins with the regioselective C-5 iodination of a pyrimidine triphosphate. The subsequent Sonogashira coupling of propargylamine (B41283) to the iodo-pyrimidine, catalyzed by palladium, proceeds with high chemoselectivity and in good yields, avoiding the need for protection and deprotection strategies. nih.gov

The reaction conditions are crucial for the successful synthesis of these functionalized pyrimidines. Key components typically include a palladium catalyst, such as PdCl2(PPh3)2, and a copper(I) co-catalyst, often copper iodide (CuI). mdpi.com The reaction is generally carried out in the presence of a base, like triethylamine, which also serves as the solvent. mdpi.com

Researchers have also developed microwave-assisted tandem Heck–Sonogashira reactions to create novel 5-enynyl substituted pyrimidines. acs.org This approach has been applied to 6-N,N-di-Boc-amino-5-iodo-2-methylpyrimidin-4-ol, which, despite solubility challenges of similar substrates, can be effectively coupled with various terminal alkynes. acs.org The resulting enyne-substituted pyrimidines are valuable intermediates that can undergo further cyclization to form fused heterocyclic systems like pyrido[2,3-d]pyrimidines. acs.org

Moreover, copper-catalyzed sequential reactions involving Sonogashira coupling and subsequent aminocyclization have been employed to construct complex pyrimidine-fused skeletons. rsc.orgrsc.org This strategy uses a 2-(2-bromophenyl)pyrimidine analog and a terminal alkyne, demonstrating high efficiency and compatibility with a broad range of functional groups. rsc.orgrsc.org

Table 1: Selected Examples of Sonogashira Reactions in Pyrimidine Synthesis

| Starting Pyrimidine | Coupling Partner | Catalyst System | Product Type | Reference |

| Iodo-pyrimidine triphosphate | Propargylamine | Palladium catalyst | 5-Aminopropargyl-pyrimidine-5'-O-triphosphate | nih.gov |

| 6-N,N-di-Boc-amino-5-iodo-2-methylpyrimidin-4-ol | Aryl alkynes | Palladium catalyst | 5-Enynyl substituted pyrimidines | acs.org |

| 2-(2-Bromophenyl)pyrimidine analog | Terminal alkyne | Copper(I) catalyst | Pyrimidine-fused skeletons | rsc.orgrsc.org |

| Aroyl chlorides | Terminal alkynes | PdCl2(PPh3)2 / CuI | 2,4,6-Trisubstituted pyrimidines | mdpi.com |

Click Chemistry and Hydrogenation in Pyrimidine Synthesis

The strategic functionalization and modification of the pyrimidine ring can also be achieved through click chemistry and hydrogenation reactions, which offer pathways to novel derivatives with diverse structural features.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a mild and efficient route to 1,2,3-triazole-linked pyrimidines. tandfonline.comtandfonline.com This reaction involves the coupling of a pyrimidine bearing a propargyl group with various aryl or benzyl (B1604629) azides. tandfonline.com The process is often carried out in ethanol (B145695) at elevated temperatures, using a copper catalyst like copper(II) acetate (B1210297) with a reducing agent such as sodium ascorbate, leading to high yields of 1,4-disubstituted 1,2,3-triazoles. tandfonline.com This methodology has also been applied to synthesize triazolo-pyrimidine analogs from terminal acetylenes and tetrazolo[1,5-a]pyrimidines, which exist in equilibrium with their 2-azidopyrimidine (B1655621) isomers. asianpubs.orgbeilstein-archives.org

Hydrogenation: Hydrogenation of the pyrimidine ring offers a direct method to produce more flexible, three-dimensional structures like dihydro- and tetrahydropyrimidines. beilstein-archives.orgwikipedia.org Asymmetric hydrogenation has been particularly successful in generating chiral molecules. For instance, palladium-catalyzed asymmetric hydrogenation of 2-hydroxypyrimidines can produce optically active cyclic ureas with up to 99% enantiomeric excess (ee). dicp.ac.cn The mechanism is believed to involve the hydrogenation of a C=N bond in the pyrimidin-2(1H)-one tautomer. dicp.ac.cn Similarly, iridium catalysts, enhanced by lanthanide triflates, have been used for the asymmetric hydrogenation of 4-substituted pyrimidines, yielding chiral 1,4,5,6-tetrahydropyrimidines with high enantioselectivity. ajchem-b.com However, the hydrogenation of pyrimidines can be challenging due to the thermodynamic stability of the aromatic ring and the potential for catalyst poisoning by the nitrogen atoms. beilstein-archives.org

Table 2: Examples of Click Chemistry and Hydrogenation in Pyrimidine Synthesis

| Reaction Type | Pyrimidine Substrate | Reagent(s) | Catalyst | Product | Reference |

| Click Chemistry | 4-Propargyl substituted pyrimidine | Aryl/benzyl azides | Cu(OAc)2 / Sodium ascorbate | 1,2,3-Triazole-linked pyrimidines | tandfonline.comtandfonline.com |

| Click Chemistry | Tetrazolo[1,5-a]pyrimidines | Terminal acetylenes | CuSO4·5H2O / Sodium ascorbate | 1,2,3-Triazolopyrimidines | beilstein-archives.org |

| Asymmetric Hydrogenation | 2-Hydroxypyrimidines | H2 | Palladium catalyst | Chiral cyclic ureas | dicp.ac.cn |

| Asymmetric Hydrogenation | 4-Substituted pyrimidines | H2 | Iridium catalyst / Lanthanide triflate | Chiral 1,4,5,6-tetrahydropyrimidines | ajchem-b.com |

Novel Synthetic Strategies and Challenges for this compound

The synthesis of specifically substituted pyrimidines like this compound presents a unique set of challenges, primarily centered on the controlled introduction of the fluoro and isopropyl groups onto the heterocyclic core. While direct synthetic routes for this exact compound are not extensively documented in readily available literature, strategies can be inferred from the synthesis of analogous structures.

A primary challenge lies in the regioselective fluorination of the pyrimidine ring. Electrophilic fluorinating agents are often employed, but their reactivity can be difficult to control, potentially leading to mixtures of products or reactions at unintended positions. The synthesis of related compounds, such as 5-fluoro-2-amino-4,6-dichloropyrimidine, highlights a multi-step approach. nih.gov This process starts with the condensation of a monosubstituted malonic acid diester with guanidine (B92328) to form a 2-amino-4,6-dihydroxypyrimidine. nih.gov The dihydroxy intermediate is then converted to the dichloro derivative. nih.gov Applying this logic to the target compound would likely involve starting with isopropyl-substituted precursors. For instance, 2-amino-5-isopropylpyrimidine-4,6-diol has been synthesized from diethyl 2-isopropylmalonate and guanidine. nih.gov

Another significant hurdle is the potential for side reactions. The introduction of a fluoro group, an electron-withdrawing substituent, can be difficult and may require harsh conditions that are incompatible with other functional groups present on the molecule. mdpi.com The synthesis of other fluorinated heterocycles often suffers from low yields in critical steps, such as cyclization or fluorination itself. mdpi.com

Novel strategies could involve a late-stage fluorination approach. For example, a pre-formed 2-isopropyl-4-hydroxypyrimidine could potentially be converted to the 4-fluoro derivative. However, direct fluorination of such heterocycles can be challenging. An alternative is the use of building blocks that already contain the required fluorine atom. A synthesis could be envisioned starting from a fluorinated β-dicarbonyl compound which is then cyclized with an isopropyl-containing N-C-N unit, such as isopropylamidine. The Biginelli reaction or similar multicomponent reactions represent established methods for pyrimidine synthesis from such building blocks. wikipedia.org

The synthesis of structurally related compounds found in patent literature, such as 5-fluoro-3-isopropylpyrimidine-2,4(1H,3H)-dione, often involves the cyclization of a substituted urea (B33335) with a fluorinated three-carbon unit like diethyl fluoromalonate. google.com This underscores the strategy of constructing the ring from carefully chosen fragments that already contain the desired substituents.

Chemical Reactivity and Mechanistic Investigations of 4 Fluoro 2 Isopropylpyrimidine

Electrophilic and Nucleophilic Reactivity of Fluorinated Pyrimidines

The pyrimidine (B1678525) ring is an electron-deficient aromatic heterocycle, a characteristic that generally makes it less reactive towards electrophilic substitution compared to benzene. The introduction of a fluorine atom, as in 4-Fluoro-2-isopropylpyrimidine, significantly modifies this reactivity. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect further deactivates the pyrimidine ring towards electrophilic attack.

Conversely, this electron deficiency makes the ring highly susceptible to nucleophilic attack. The fluorine atom at the C4 position strongly activates the ring for nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the fluoride (B91410) ion, which is a good leaving group. Research on simple fluoropyrimidines has demonstrated their enhanced reactivity in such reactions. For instance, studies on the piperidinolysis of various halogenated pyrimidines show that fluoropyrimidines react 60–200 times faster than their corresponding chloro, bromo, or iodo counterparts at the same temperature rsc.org.

Table 1: Relative Reaction Rates of Halogenopyrimidines in Piperidinolysis

| Halogen at C4 | Relative Reactivity Factor |

| Fluorine | ~60-200 |

| Chlorine | 1 |

| Bromine | ~1 |

| Iodine | ~1 |

This table illustrates the significantly higher reaction rate for fluorinated pyrimidines in nucleophilic substitution reactions compared to other halogens, based on findings from comparative studies rsc.org.

Substitution and Cyclization Reactions in Pyrimidine Derivatives

The most prominent reaction involving this compound is nucleophilic substitution at the C4 position. The C-F bond, while strong, is highly polarized, making the C4 carbon atom electrophilic and prone to attack by a wide range of nucleophiles. In 2,4-disubstituted pyrimidines, the C4 position is generally known to be more reactive towards nucleophilic addition than the C2 position google.com. This selectivity is further enhanced in this specific molecule by the steric bulk of the isopropyl group at C2, which may hinder the approach of nucleophiles to the adjacent position.

Common nucleophiles used in these substitution reactions include amines, alkoxides, and thiolates, leading to the formation of 4-amino, 4-alkoxy, and 4-thioalkoxy-2-isopropylpyrimidine derivatives, respectively.

Table 2: Representative Nucleophilic Substitution Reactions

| Nucleophile (Nu-H) | Reagent Example | Product |

| Amine | Aniline (C₆H₅NH₂) | 4-Anilino-2-isopropylpyrimidine |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 4-Methoxy-2-isopropylpyrimidine |

| Thiolate | Sodium Thiophenolate (NaSPh) | 4-(Phenylthio)-2-isopropylpyrimidine |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 2-Isopropylpyrimidin-4(3H)-one |

This table provides examples of expected products from the reaction of this compound with various nucleophiles.

Cyclization reactions involving fluorinated pyrimidines are also a key aspect of their chemistry, often utilized in the synthesis of more complex heterocyclic systems. Modern synthetic methods include switchable multicomponent reactions that can build diverse pyrimidine structures. For example, a [3+2+1] annulation strategy, starting from enamines, fluoroalkyl sources, and amidines, can provide access to various 4-fluoroalkyl-pyrimidines under solvent-free conditions, highlighting an efficient and environmentally conscious approach to these valuable heterocycles x-mol.com.

Tautomeric Equilibria in Pyrimidine Systems

Tautomerism is a fundamental concept in the chemistry of pyrimidines, particularly for derivatives bearing hydroxyl, amino, or thiol groups, which can exist in different isomeric forms. These equilibria, such as keto-enol or amino-imino tautomerism, are crucial as they can dictate the molecule's chemical behavior and biological function ias.ac.in. The relative stability of tautomers can be influenced by substituents, solvent polarity, pH, and temperature acs.orgnih.gov.

While this compound itself does not have prototropic groups and thus does not exhibit these common forms of tautomerism, its reaction products frequently do. For example, the nucleophilic substitution of the fluorine atom by a hydroxide ion yields 2-isopropylpyrimidin-4(3H)-one. This product exists in a tautomeric equilibrium with its enol form, 2-isopropylpyrimidin-4-ol. For most substituted pyrimidin-4-ones, the keto (amide) form is overwhelmingly favored in the equilibrium under standard conditions. Quantum chemical calculations and spectroscopic methods like NMR are used to study these equilibria and determine the predominant tautomeric forms in different environments acs.org.

Table 3: Tautomeric Equilibrium of 2-Isopropylpyrimidin-4-one

| Tautomer Name | Structure | Predominance |

| Keto Form (Lactam) | 2-Isopropylpyrimidin-4(3H)-one | Dominant |

| Enol Form (Lactim) | 2-Isopropylpyrimidin-4-ol | Minor |

This table illustrates the primary tautomeric forms for the hydrolysis product of this compound.

Reaction Mechanisms in Isopropyl-Substituted Pyrimidines

The isopropyl group at the C2 position influences the reaction mechanisms of this compound through both electronic and steric effects.

Electronic Effect : As an alkyl group, the isopropyl substituent is weakly electron-donating. This effect slightly increases the electron density of the pyrimidine ring, which can subtly modulate the rate of nucleophilic attack compared to an unsubstituted pyrimidine. However, this effect is generally minor compared to the strong activating effect of the C4-fluoro substituent.

Steric Effect : The isopropyl group is sterically bulky. This bulk can hinder the approach of reactants to the adjacent nitrogen atom (N1) and the C2 position itself. This steric hindrance can enhance the regioselectivity of reactions, directing nucleophiles preferentially to the more accessible C4 position.

In a biological context, the isopropyl group can be a site for metabolism. For example, in studies of related complex molecules containing an N-isopropyl group attached to a pyrimidine-like core, a key metabolic pathway was identified as N-dealkylation acs.org. This enzymatic oxidation mechanism involves the conversion of the isopropyl group to a less stable intermediate that subsequently cleaves from the nitrogen atom. This highlights that while the isopropyl group may be relatively inert in standard organic reactions, it can be a specific target for enzymatic transformations.

Advanced Spectroscopic Characterization of 4 Fluoro 2 Isopropylpyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For 4-Fluoro-2-isopropylpyrimidine, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its atomic connectivity and chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the isopropyl and pyrimidine (B1678525) ring protons. The isopropyl group would exhibit a septet for the methine proton (-CH) and a doublet for the two equivalent methyl groups (-CH₃). The chemical shift of the methine proton would be downfield due to the electron-withdrawing effect of the pyrimidine ring. The pyrimidine ring protons at positions 5 and 6 would appear as doublets, with their chemical shifts influenced by the fluorine and isopropyl substituents.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule. The carbon atoms of the pyrimidine ring will resonate at lower field due to their aromaticity and the presence of electronegative nitrogen and fluorine atoms. The C-F coupling will be observable, with the carbon directly bonded to fluorine (C4) showing a large one-bond coupling constant (¹JCF). The carbons of the isopropyl group will appear at a higher field.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a powerful tool for studying fluorinated organic molecules due to its high sensitivity and wide chemical shift range. nih.govhuji.ac.ilbiophysics.orgrsc.orgwikipedia.org For this compound, a single resonance is expected. The chemical shift of this fluorine atom will be characteristic of a fluorine attached to a pyrimidine ring. Furthermore, this signal will likely be split into a doublet of doublets due to coupling with the adjacent pyrimidine ring protons (H5 and H6).

Interactive Data Table: Predicted NMR Data for this compound (Based on Analogous Compounds)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |

| ¹H | ~8.5 | d | ~3.0 | H6 |

| ¹H | ~7.0 | d | ~3.0 | H5 |

| ¹H | ~3.2 | sept | ~7.0 | CH (isopropyl) |

| ¹H | ~1.3 | d | ~7.0 | CH₃ (isopropyl) |

| ¹³C | ~170 (d) | d | ¹JCF ≈ 200 | C4 |

| ¹³C | ~165 | s | C2 | |

| ¹³C | ~158 (d) | d | ³JCF ≈ 5 | C6 |

| ¹³C | ~110 (d) | d | ²JCF ≈ 15 | C5 |

| ¹³C | ~35 | s | CH (isopropyl) | |

| ¹³C | ~22 | s | CH₃ (isopropyl) | |

| ¹⁹F | -60 to -80 | dd | ³JFH5 ≈ 4, ⁴JFH6 ≈ 8 | F4 |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis (ESI-MS, EI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. libretexts.orgchemguide.co.ukwikipedia.org Both Electrospray Ionization (ESI) and Electron Ionization (EI) would be suitable for the analysis of this compound.

ESI-MS: Electrospray ionization is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. For this compound (C₇H₉FN₂), the expected exact mass of the protonated molecule would be approximately 141.0828 m/z. This technique is particularly useful for accurate mass measurements, which can confirm the elemental composition of the molecule.

EI-MS: Electron ionization is a higher-energy technique that leads to extensive fragmentation of the molecule. libretexts.orgchemguide.co.ukwikipedia.org The mass spectrum would show a molecular ion peak (M⁺) at approximately 140 m/z, and a series of fragment ions. Key fragmentation pathways would likely involve the loss of a methyl group ([M-15]⁺) from the isopropyl substituent, and the loss of a propyl radical ([M-43]⁺). Fragmentation of the pyrimidine ring is also expected, leading to characteristic ions.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Ion Formula | Fragmentation Pathway | Technique |

| 141.0828 | [C₇H₁₀FN₂]⁺ | [M+H]⁺ | ESI-MS |

| 140.0750 | [C₇H₉FN₂]⁺ | M⁺ | EI-MS |

| 125.0617 | [C₆H₆FN₂]⁺ | [M-CH₃]⁺ | EI-MS |

| 97.0332 | [C₄H₂FN₂]⁺ | Loss of isopropyl group | EI-MS |

| 78.0247 | [C₄H₃N₂]⁺ | Ring fragmentation | EI-MS |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The C-H stretching vibrations of the isopropyl group and the pyrimidine ring would appear in the 2900-3100 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyrimidine ring would be observed in the 1400-1600 cm⁻¹ range. A strong absorption band corresponding to the C-F stretching vibration is expected in the region of 1200-1300 cm⁻¹.

Raman Spectroscopy: The Raman spectrum would complement the IR data. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric breathing mode of the pyrimidine ring would be a prominent feature. The C-H bending and stretching modes of the isopropyl group would also be observable.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |

| C-H stretch (isopropyl) | 2970 - 2870 | IR, Raman |

| C-H stretch (aromatic) | 3100 - 3000 | IR, Raman |

| C=N, C=C stretch (ring) | 1600 - 1400 | IR, Raman |

| C-F stretch | 1300 - 1200 | IR |

| Ring breathing | ~1000 | Raman |

| C-H bend (isopropyl) | 1470 - 1370 | IR, Raman |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If this compound can be obtained in a crystalline form, single-crystal XRD analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. This technique would reveal the planarity of the pyrimidine ring and the conformation of the isopropyl group relative to the ring. While specific crystallographic data for this compound is not available, studies on other pyrimidine derivatives suggest that it would likely crystallize in a common space group, with hydrogen bonding and π-π stacking interactions potentially influencing the crystal packing. mdpi.com

Interactive Data Table: Expected Crystallographic Parameters for this compound (Illustrative)

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P-1 (examples) |

| Unit Cell Dimensions | Dependent on crystal packing |

| Bond Lengths (Å) | C-F (~1.35), C-N (~1.33), C-C (ring, ~1.39), C-C (isopropyl, ~1.52) |

| Bond Angles (°) | Angles within the pyrimidine ring close to 120°, tetrahedral angles for the isopropyl group |

| Intermolecular Interactions | Potential for C-H···F and C-H···N hydrogen bonds, π-π stacking |

X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS would provide information on the core-level binding energies of the C 1s, N 1s, and F 1s electrons.

The C 1s spectrum would be complex, with different peaks corresponding to the carbon atoms in the isopropyl group and the pyrimidine ring. The carbon atom bonded to fluorine would exhibit a higher binding energy due to the high electronegativity of fluorine. The N 1s spectrum would show a peak characteristic of nitrogen in a pyrimidine ring. The F 1s spectrum would display a single peak at a high binding energy, consistent with a covalent C-F bond. Studies on halogenated pyrimidines have shown the utility of XPS in probing the electronic effects of substituents on the aromatic ring. acs.org

Interactive Data Table: Predicted Core-Level Binding Energies for this compound

| Core Level | Predicted Binding Energy (eV) | Information |

| C 1s | ~285 (C-C, C-H), ~286 (C-N), ~288 (C-F) | Differentiates carbon environments |

| N 1s | ~400 | Characteristic of pyrimidine nitrogen |

| F 1s | ~688 | Indicates a C-F bond |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or cyclohexane, is expected to show absorption bands characteristic of π → π* and n → π* electronic transitions within the pyrimidine ring.

The π → π* transitions, which are typically more intense, are expected to appear at shorter wavelengths (higher energy). The n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, are weaker and would appear at longer wavelengths (lower energy). The positions of the absorption maxima (λmax) would be influenced by the electronic effects of the fluoro and isopropyl substituents. scispace.comresearchgate.netrsc.orgnih.govacs.org

Interactive Data Table: Predicted UV-Visible Absorption Data for this compound

| Transition Type | Predicted λmax (nm) | Molar Absorptivity (ε) | Solvent |

| π → π | ~240 - 260 | High | Ethanol |

| n → π | ~270 - 290 | Low | Cyclohexane |

Computational and Theoretical Chemistry Studies of 4 Fluoro 2 Isopropylpyrimidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to predict the electronic structure and geometry of molecules with high accuracy. researchgate.netkarazin.ua DFT calculations for a related compound, 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, have been performed using the B3LYP/6-311G basis set to determine its optimized geometry, which showed good agreement with experimental structural parameters. researchgate.net Such studies confirm the reliability of DFT in reproducing the molecular structure of complex pyrimidine (B1678525) derivatives. researchgate.net

The optimized molecular geometry of a molecule represents its most stable arrangement of atoms in space, corresponding to a minimum on the potential energy surface. karazin.ua For a substituted phenol, 2,6-dichloro-4-fluoro phenol, DFT calculations at the B3LYP/6-311+G(d,p) level were used to derive its optimized geometry. semanticscholar.org This foundational analysis is crucial for all subsequent computational studies, as the molecular geometry dictates many of the compound's chemical and physical properties. semanticscholar.org

HOMO-LUMO Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. ijarset.comossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The difference in energy between these two orbitals is known as the HOMO-LUMO energy gap. ossila.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.orgresearchgate.net Conversely, a small energy gap indicates that a molecule is more polarizable and reactive. semanticscholar.orgijarset.com For instance, in a study of 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the HOMO-LUMO energy gap was analyzed to reveal the compound's kinetic stability. ajchem-a.com Calculations on another fluorinated compound, 4-fluoro-4-hydroxybenzophenone, showed an energy gap of 4.717 eV, indicating it to be a "hard" molecule that is difficult to polarize. researchgate.net The analysis of HOMO and LUMO energies provides insights into charge transfer that can occur within the molecule. semanticscholar.org

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reactivity Implication |

|---|---|---|---|---|---|

| 4-fluoro-4-hydroxybenzophenone | B3LYP/6-311++G(d,p) | - | - | 4.717 | Hard molecule, difficult to polarize researchgate.net |

| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | DFT/B3LYP/6-311++G(d,p) | - | - | - | Kinetically stable ajchem-a.com |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de It maps the electrostatic potential onto the electron density surface of the molecule. wolfram.com

In an MEP map, different colors represent different values of electrostatic potential. researchgate.net Typically, red areas indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.netresearchgate.net Blue areas correspond to regions of positive potential, which are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow regions represent intermediate or near-zero potential. researchgate.netresearchgate.net

For example, in a study of 4-Phenylpyrimidine (4-PPy), the MEP map revealed that the nitrogen atoms are in the nucleophilic part of the molecule, making them likely sites for reaction. researchgate.net Similarly, for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the MEP analysis showed that the nitrogen atom of the oxadiazole ring is the primary site for electrophilic attack. ajchem-a.com This information is invaluable for predicting how 4-Fluoro-2-isopropylpyrimidine might interact with other molecules and biological targets.

Quantum Chemical Parameters (Electronegativity, Chemical Potential, Hardness, Softness, Transferred Electrons)

From the energies of the HOMO and LUMO, a range of global reactivity descriptors, also known as quantum chemical parameters, can be calculated to further quantify a molecule's reactivity. samipubco.comnih.govnih.gov These parameters provide a theoretical framework for understanding various aspects of chemical reactions. samipubco.com

Electronegativity (χ) : Measures the ability of a molecule to attract electrons. ijarset.com

Chemical Potential (μ or Pi) : Related to the escaping tendency of electrons from an equilibrium system. ijarset.comsamipubco.com It is the negative of electronegativity.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution or charge transfer. ijarset.comnih.gov Hard molecules have a large HOMO-LUMO gap. samipubco.com

Chemical Softness (S or σ) : The reciprocal of hardness, it indicates the molecule's polarizability. samipubco.comnih.gov Soft molecules have a small HOMO-LUMO gap and are more reactive. ijarset.com

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons. ijarset.com

Maximum number of transferred electrons (ΔNmax) : Indicates the potential for a molecule to accept charge upon interaction with an electron donor. samipubco.com

These parameters are calculated using the following equations, based on Koopmans' theorem, where I is the ionization potential (-EHOMO) and A is the electron affinity (-ELUMO): ijarset.com

| Parameter | Formula |

|---|---|

| Electronegativity (χ) | (I + A) / 2 |

| Chemical Potential (μ) | -(I + A) / 2 |

| Chemical Hardness (η) | (I - A) / 2 |

| Chemical Softness (S) | 1 / (2η) |

| Electrophilicity Index (ω) | μ² / (2η) |

Studies on various organic molecules, including Biginelli adducts and isatin (B1672199) derivatives, have demonstrated the utility of these descriptors in comparing the reactivity and stability of different compounds within a series. samipubco.comnih.gov For example, a molecule with a lower hardness value and higher softness value is generally more reactive. ijarset.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. arxiv.org These simulations provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological membrane. nih.govplos.org

By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the different shapes (conformations) a molecule can adopt and the transitions between them. plos.orgnih.gov This is particularly important for flexible molecules like this compound, where the rotation of the isopropyl group can lead to different conformers. The analysis of these simulations can identify the most stable conformations and the energy barriers between them. nih.gov Furthermore, MD simulations can be used to study how the molecule interacts with other molecules, which is crucial for understanding its behavior in solution or its binding to a target protein. nih.gov

Semi-Empirical and Ab Initio Methods in Pyrimidine Research

Alongside DFT, other computational methods like semi-empirical and ab initio calculations are also employed in the study of pyrimidine derivatives.

Ab initio methods , which derive from first principles without including empirical parameters, offer high accuracy but are computationally expensive. nih.gov Methods like Hartree-Fock (HF) and coupled-cluster [CCSD(T)] have been used to determine highly accurate equilibrium structures of the parent pyrimidine molecule, showing excellent agreement with experimental data. aip.org These high-level calculations serve as benchmarks for more computationally efficient methods. aip.org

Semi-empirical methods , such as AM1 and PM3, use parameters derived from experimental data to simplify calculations, making them much faster than ab initio or DFT methods. nih.gov This speed allows for the study of larger systems or longer timescales, though with a potential trade-off in accuracy. nih.govmdpi.com They have been successfully used to study the assembly of pyrimidine-containing structures and to investigate reaction mechanisms in solution. nih.govresearchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful graphical method for visualizing and quantifying intermolecular interactions within a crystal structure. nih.govscirp.org The Hirshfeld surface is a boundary defined around a molecule in a crystal, separating it from its neighbors. researchgate.net

By mapping properties like the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface, a 2D "fingerprint plot" is generated. This plot provides a summary of all intermolecular contacts. scirp.orgrsc.org Different types of interactions, such as hydrogen bonds (N-H···O, C-H···O, C-H···F), van der Waals forces (H···H), and π-stacking interactions (C-H···π, π–π), appear as distinct features on the fingerprint plot, allowing for their quantitative assessment. researchgate.netnih.govscirp.org

Theoretical Insights into Nonlinear Optical (NLO) Properties

There are no available theoretical studies or published data on the nonlinear optical (NLO) properties of this compound. Consequently, information regarding its polarizability, first hyperpolarizability (β), and second hyperpolarizability (γ) from computational models such as Density Functional Theory (DFT) is absent from the scientific literature. Without such studies, a detailed analysis of its potential for applications in optical and photonic technologies cannot be conducted.

Structure Activity Relationships Sar and Molecular Design Principles for 4 Fluoro 2 Isopropylpyrimidine Analogues

Impact of Fluorine Substitution on Molecular Interactions

The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to improve pharmacokinetic and physicochemical properties. tandfonline.com For instance, fluorine can enhance metabolic stability by blocking sites that are susceptible to oxidation by metabolic enzymes like cytochrome P450. bohrium.comnih.gov Furthermore, the presence of fluorine can increase a compound's lipophilicity, which may improve its ability to permeate biological membranes. tandfonline.com

In the context of molecular interactions, fluorine can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds. nih.gov While the C-F bond is generally considered a weak hydrogen bond acceptor, its presence can influence the hydrogen-bonding capabilities of nearby functional groups. nih.gov Studies on fluorinated anilines have shown that fluorine substitution can increase the strength of N-H···N hydrogen bonds. nih.gov Additionally, fluorine can engage in halogen-halogen contacts, further stabilizing molecular conformations and interactions within protein binding pockets. nih.gov The impact of fluorine substitution on molecular interactions is a key factor in the design of potent and selective bioactive molecules. researchgate.net

Table 1: Effects of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorine Substitution | Reference |

|---|---|---|

| Metabolic Stability | Often increased by blocking metabolically labile sites. | bohrium.comnih.gov |

| Binding Affinity | Can be enhanced through various non-covalent interactions. | tandfonline.combohrium.com |

| Lipophilicity | Generally increased, potentially improving membrane permeation. | tandfonline.com |

| pKa | Can be altered due to fluorine's strong electron-withdrawing nature. | tandfonline.combohrium.comnih.gov |

| Molecular Conformation | Can be significantly influenced, affecting receptor fit. | bohrium.comacs.org |

Role of Isopropyl Group in Modulating Molecular Properties

The isopropyl group, a branched alkyl substituent, plays a significant role in modulating the molecular properties of compounds like 4-fluoro-2-isopropylpyrimidine. fiveable.me Its bulky and branched nature influences the three-dimensional structure and conformational preferences of the molecule, which is crucial for its interaction with biological targets such as enzymes and receptors. fiveable.me

One of the primary contributions of the isopropyl group is its effect on lipophilicity. fiveable.meomicsonline.org The hydrophobic nature of the isopropyl group can enhance the molecule's ability to cross cell membranes, which is a critical factor for the bioavailability of a drug. omicsonline.org This increase in nonpolar character also affects the compound's solubility in various solvents. omicsonline.org

Furthermore, the steric bulk of the isopropyl group can be strategically utilized in drug design. fiveable.me It can provide selectivity for a specific biological target by preventing the molecule from binding to other, undesired targets. fiveable.me In some cases, the isopropyl group is essential for orienting the molecule correctly within a binding pocket to maximize favorable interactions. fiveable.me The presence of this group can also contribute to the metabolic stability of the compound by shielding adjacent parts of the molecule from metabolic enzymes. fiveable.me The "magic methyl effect," where the addition of a methyl group significantly enhances activity, can be extended to larger alkyl groups like isopropyl, highlighting their importance in optimizing drug candidates. nih.gov

Table 2: Influence of the Isopropyl Group on Molecular Characteristics

| Characteristic | Influence of Isopropyl Group | Reference |

|---|---|---|

| Three-Dimensional Structure | Influences conformational preferences due to its bulk. | fiveable.me |

| Lipophilicity | Increases the nonpolar character, affecting solubility and membrane permeability. | fiveable.meomicsonline.org |

| Binding Specificity | Can enhance selectivity for a target receptor through steric hindrance. | fiveable.me |

| Metabolic Stability | Can protect the molecule from metabolic degradation. | fiveable.me |

Rational Design Strategies for Pyrimidine-Based Scaffolds

The pyrimidine (B1678525) ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and bioactive compounds. nih.govsemanticscholar.org Rational design strategies for pyrimidine-based scaffolds, including those related to this compound, are continuously evolving to create novel therapeutics with improved efficacy and selectivity. nih.govnih.gov

One prominent strategy is structure-based drug design , which utilizes the three-dimensional structure of the target protein to design molecules that fit precisely into the binding site. mdpi.com This approach allows for the optimization of interactions between the ligand and the protein, leading to higher potency. Molecular hybridization, which combines pharmacophoric elements from different bioactive molecules, is another effective strategy. mdpi.com

Another powerful approach is diversity-oriented synthesis (pDOS) , which aims to generate a wide range of structurally diverse molecules from a common starting point. nih.govacs.org For pyrimidine-based scaffolds, this can involve creating polyheterocyclic frameworks with enhanced three-dimensional complexity, which can be advantageous for targeting challenging protein-protein interactions (PPIs). nih.govacs.org

Furthermore, strategies focusing on mimicking protein secondary structures, such as α-helices and β-sheets, have been developed using pyrimidine-containing scaffolds to create peptidomimetics that can modulate PPIs. rsc.org The design of such molecules often involves computational methods to predict their binding modes and affinities. acs.org The synthesis of novel pyrimidine derivatives is often guided by the goal of achieving specific biological activities, such as anticancer or anti-inflammatory effects. jst.go.jprsc.org

Table 3: Rational Design Approaches for Pyrimidine Scaffolds

| Design Strategy | Description | Key Benefit | Reference |

|---|---|---|---|

| Structure-Based Design | Utilizes the 3D structure of the target to design complementary ligands. | High potency and selectivity. | mdpi.com |

| Molecular Hybridization | Combines structural features from two or more active compounds. | Enhanced biological activity. | mdpi.com |

| Diversity-Oriented Synthesis (pDOS) | Creates structurally diverse molecules from a common scaffold. | Exploration of new chemical space for challenging targets. | nih.govacs.org |

| Peptidomimetics | Designs molecules that mimic protein secondary structures. | Modulation of protein-protein interactions. | rsc.org |

Correlation between Computational Descriptors and Biological Potency

The correlation between computational descriptors and the biological potency of pyrimidine analogues is a cornerstone of modern drug discovery, enabling the prediction of a compound's activity before its synthesis. nih.govQuantitative Structure-Activity Relationship (QSAR) studies are a primary tool used to establish these correlations. nih.gov 3D-QSAR models, for instance, can identify the steric and electrostatic field requirements for optimal biological activity. nih.gov

Computational descriptors encompass a wide range of molecular properties, including lipophilicity (logP), molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors. semanticscholar.org These descriptors are often used to assess a compound's "drug-likeness" and predict its ADME (absorption, distribution, metabolism, and excretion) properties. semanticscholar.org For example, a study on pyrimidine analogues as EGFR inhibitors showed that compounds with specific ranges of lipophilicity and molecular weight exhibited good oral bioavailability. semanticscholar.org

Molecular docking simulations are another critical computational tool that predicts the binding mode and affinity of a ligand to its target protein. nih.govfrontiersin.org The binding energy calculated from docking studies can often be correlated with the experimentally determined biological potency. nih.gov These in-silico techniques help in understanding the key interactions driving the activity of pyrimidine derivatives and guide the design of new, more potent molecules. frontiersin.org The combination of QSAR and molecular docking provides a powerful platform for the rational design of pyrimidine-based therapeutic agents. nih.govnih.gov

Table 4: Common Computational Descriptors and Their Significance

| Computational Descriptor | Significance in Drug Design | Reference |

|---|---|---|

| Lipophilicity (logP) | Influences solubility, absorption, and membrane permeability. | semanticscholar.org |

| Molecular Weight | Affects diffusion and overall bioavailability. | semanticscholar.org |

| Polar Surface Area (PSA) | Correlates with membrane permeability and blood-brain barrier penetration. | semanticscholar.org |

| Hydrogen Bond Donors/Acceptors | Key for specific interactions with biological targets. | semanticscholar.org |

| Binding Energy (from Docking) | Predicts the strength of the ligand-receptor interaction and potency. | nih.gov |

Emerging Research Applications and Future Directions for 4 Fluoro 2 Isopropylpyrimidine

Potential in Advanced Materials Science

Currently, there is a lack of publicly available scientific literature detailing the specific application or investigation of 4-Fluoro-2-isopropylpyrimidine in the field of advanced materials science. While fluorinated compounds, in general, are integral to the development of advanced polymers and materials due to their unique properties such as thermal stability and chemical resistance, research has not yet specifically focused on the integration of this compound into these technologies.

Investigation as Corrosion Inhibitors

An extensive review of the current scientific literature indicates that this compound has not been specifically investigated as a corrosion inhibitor. Although pyrimidine (B1678525) derivatives have been explored for their potential to prevent the corrosion of metals, research has yet to be published on the specific efficacy and mechanisms of this compound in this capacity. researchgate.net

Role in Supramolecular Chemistry and Nanotechnology

There is no available research to suggest that this compound is currently being used or investigated for applications in supramolecular chemistry or nanotechnology. The unique self-assembly properties required for such applications have not been documented for this specific compound.

Exploration in Agricultural Chemistry

In the field of agricultural chemistry, while fluorinated compounds are of interest for the development of new pesticides and herbicides, there is no specific mention in the current body of scientific literature of this compound being explored for such purposes. semanticscholar.orgbohrium.com

Foundational Research in Biological Systems (Mechanistic Interactions with Macromolecules)

While direct studies on this compound are limited, the foundational principles of how fluorinated pyrimidines interact with biological macromolecules such as enzymes and nucleic acids can provide a theoretical framework for its potential biological activity. The introduction of a fluorine atom into a pyrimidine ring can significantly alter the molecule's electronic properties and its ability to participate in biological interactions.

Enzyme Inhibition Mechanisms

Fluorinated pyrimidines are a well-established class of enzyme inhibitors. researchgate.net The strong electron-withdrawing nature of the fluorine atom can influence the reactivity of the pyrimidine ring, making it a target for nucleophilic attack by amino acid residues within an enzyme's active site. This can lead to the formation of a stable, covalent bond between the inhibitor and the enzyme, resulting in irreversible inhibition.

One of the most well-documented mechanisms of action for fluorinated pyrimidines is the inhibition of thymidylate synthase, a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA synthesis and repair. While this has been extensively studied for compounds like 5-fluorouracil, the foundational principle of fluorine's electronic influence could be applicable to other fluorinated pyrimidines.

Interactions with Genetic Material (DNA/RNA)

Fluorinated pyrimidines and their nucleoside analogs can exert biological effects through their interaction with DNA and RNA. nih.govnih.gov If this compound were to be metabolized into a corresponding nucleoside or nucleotide, it could potentially be incorporated into growing DNA or RNA strands during replication or transcription.

The presence of the fluorine atom at the 4-position of the pyrimidine ring would likely alter the hydrogen bonding patterns with complementary bases. This could lead to mispairing and disruptions in the helical structure of DNA or the complex folded structures of RNA. Such alterations can interfere with the normal functions of these macromolecules, including replication, transcription, and translation.

Research on the Biochemical Pathway Perturbations of this compound Remains Undocumented in Publicly Available Literature

Despite significant interest in the biological activities of fluorinated pyrimidines, comprehensive searches of scientific databases and scholarly articles have yielded no specific information on the perturbations of biochemical pathways by the compound this compound.

While the broader class of fluorinated pyrimidines has been the subject of extensive research, leading to the development of various therapeutic agents, the specific biological effects of this compound are not detailed in the existing public literature. Investigations into this particular compound's mechanism of action and its influence on cellular processes have not been published.

Research into other fluorinated pyrimidine derivatives, such as 4'-fluorouridine, has shown that these compounds can act as nucleoside analogs. These analogs can interfere with viral replication by inhibiting key enzymes like RNA-dependent RNA polymerase (RdRp). However, it is crucial to note that the biological activity of one fluorinated pyrimidine cannot be directly extrapolated to another, as small structural changes, such as the presence of an isopropyl group at the 2-position in this compound, can lead to vastly different biological effects.

Currently, there are no detailed research findings or data tables available in the public domain that would describe the specific biochemical pathways affected by this compound. As such, a thorough and scientifically accurate account of its impact on biochemical pathways cannot be constructed at this time. Further research and publication of findings would be necessary to elucidate the specific interactions of this compound within a biological system.

Q & A

Q. What are the most reliable synthetic routes for 4-Fluoro-2-isopropylpyrimidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves fluorination of pyrimidine precursors under mild, metal-free conditions. For example, β-CF3 aryl ketones can react with amidines or urea derivatives in a one-pot cyclization to form fluorinated pyrimidines. Optimization includes adjusting solvent polarity (e.g., DMF or acetonitrile), temperature (80–100°C), and stoichiometric ratios of reagents to maximize yield (typically 70–90%). Monitoring reaction progress via TLC or HPLC is critical to identify intermediates and byproducts .

Q. How should researchers safely handle and dispose of this compound in laboratory settings?

Methodological Answer: Safety protocols include using PPE (gloves, goggles, lab coats) and working in a fume hood to avoid inhalation. Waste should be segregated into halogenated organic containers and processed by certified waste management services. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal per local regulations. Refer to Safety Data Sheets (SDS) for specific hazard codes (e.g., H303+H313+H333) and emergency measures .

Q. What analytical techniques are recommended for characterizing this compound purity and structure?

Methodological Answer: Combine nuclear magnetic resonance (NMR: 1H, 13C, 19F) to confirm fluorine substitution patterns and isopropyl group integration. High-resolution mass spectrometry (HRMS) validates molecular weight, while melting point analysis and HPLC (with UV detection at 254 nm) assess purity. X-ray crystallography (for crystalline derivatives) resolves stereochemical ambiguities, as demonstrated in studies of analogous fluoropyrimidines .

Advanced Research Questions

Q. How does the fluorine substituent influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer: The electron-withdrawing fluorine at the 4-position activates the pyrimidine ring for NAS at the 2- or 6-positions. Reactivity can be modulated by adjusting the solvent (polar aprotic solvents enhance NAS rates) and nucleophile strength (e.g., amines vs. alkoxides). Competitive pathways, such as ring-opening or defluorination, must be monitored via 19F NMR to track fluorine displacement kinetics .

Q. How can researchers resolve contradictions in spectral data when synthesizing novel this compound derivatives?

Methodological Answer: Discrepancies in NMR or HRMS data often arise from regioisomeric byproducts or tautomeric equilibria. Use 2D NMR (e.g., NOESY, HSQC) to distinguish positional isomers. For ambiguous HRMS peaks, isotopic labeling or tandem MS/MS fragmentation clarifies structural assignments. Cross-validate with computational methods (DFT calculations for NMR chemical shifts) to reconcile experimental and theoretical data .

Q. What computational strategies predict the regioselectivity of this compound in multi-component reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity in reactions with α,β-unsaturated ketones or cyanocarbenes. Solvent effects are incorporated using the Polarizable Continuum Model (PCM). Compare computed activation energies for competing pathways (e.g., C4 vs. C6 substitution) to guide experimental design .

Q. How does the isopropyl group at the 2-position affect the crystal packing and solubility of this compound?

Methodological Answer: The bulky isopropyl group induces steric hindrance, reducing π-π stacking in the solid state, as shown in X-ray structures of related compounds. This enhances solubility in non-polar solvents (logP ~2.5). Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) quantify polymorphic stability, while Hansen solubility parameters optimize formulation strategies .

Q. What are the best practices for designing kinetic studies to evaluate this compound stability under acidic/basic conditions?

Methodological Answer: Conduct pH-dependent degradation studies using buffer solutions (pH 1–13) at controlled temperatures (25–60°C). Sample aliquots at timed intervals and analyze via HPLC to track decomposition products (e.g., defluorinated derivatives). Apply the Arrhenius equation to extrapolate shelf-life under storage conditions. Use 19F NMR to confirm fluorine retention in degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.